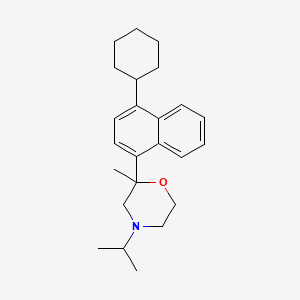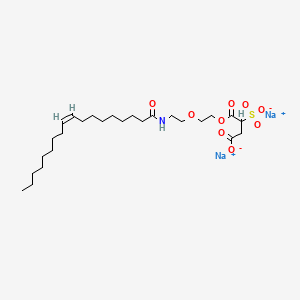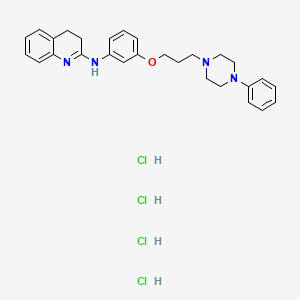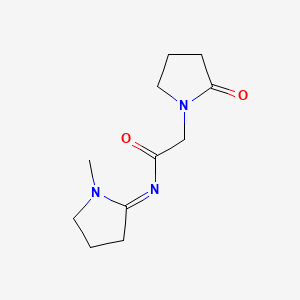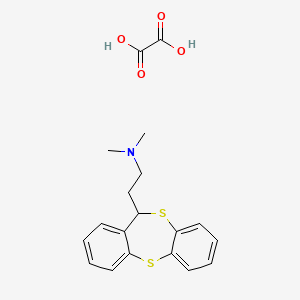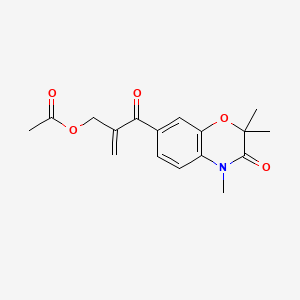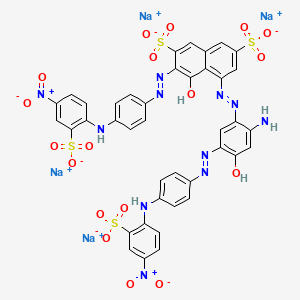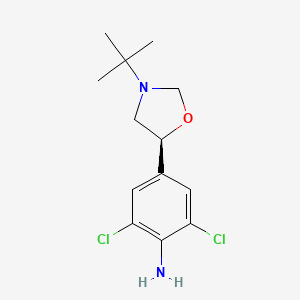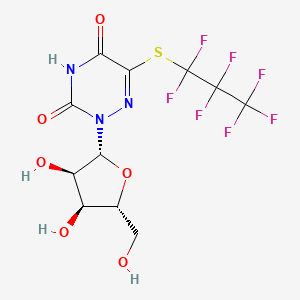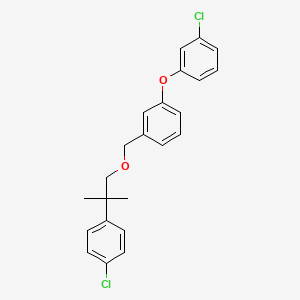
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with chlorophenyl and chlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of chlorophenyl and chlorophenoxy derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.
Aplicaciones Científicas De Investigación
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(4-chlorophenyl)-3-(3-chlorophenoxy)-: Similar structure but lacks the methylpropoxy group.
Benzene, 1-(2-chlorophenyl)-3-(3-chlorophenoxy)-: Similar structure but with different substitution patterns on the benzene rings.
Uniqueness
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81762-05-2 |
|---|---|
Fórmula molecular |
C23H22Cl2O2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
1-chloro-4-[1-[[3-(3-chlorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-5-3-7-21(13-17)27-22-8-4-6-20(25)14-22/h3-14H,15-16H2,1-2H3 |
Clave InChI |
WPFJZNKFXYQOAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


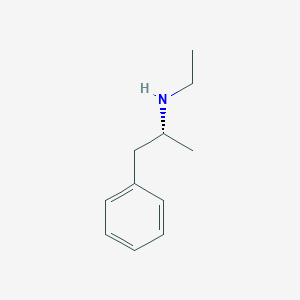
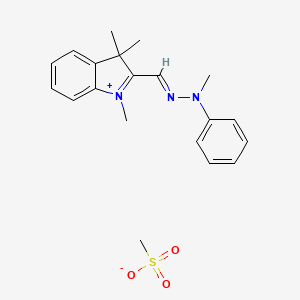
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
